N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide
Overview
Description
JNJ-42165279 is a drug developed by Janssen Pharmaceutica. It acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 70 nanomolar. This compound is described as a covalently binding but slowly reversible selective inhibitor of FAAH. JNJ-42165279 is being developed for the treatment of anxiety disorders and major depressive disorder .
Mechanism of Action
Target of Action
JNJ-42165279, also known as N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . FAAH is the primary enzyme responsible for the degradation of fatty acid amides, including anandamide .
Mode of Action
JNJ-42165279 acts by inhibiting FAAH, thereby prolonging the regulatory effects of endocannabinoids . It is described as a covalently binding but slowly reversible selective inhibitor of FAAH
Biochemical Pathways
By inhibiting FAAH, JNJ-42165279 increases the levels of fatty acid amides, including anandamide . Anandamide is a neurotransmitter that plays a role in pain regulation, mood, and sleep, among other functions. Therefore, by inhibiting FAAH and increasing anandamide levels, JNJ-42165279 can potentially affect various biochemical pathways related to these functions .
Pharmacokinetics
Clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of jnj-42165279 in healthy participants after repeated oral dose administration .
Result of Action
JNJ-42165279 has been shown to attenuate activation in the amygdala, bilateral anterior cingulate, and bilateral insula during an emotion face-processing task . These effects are consistent with those observed with anxiolytic agents, suggesting that JNJ-42165279 may have potential therapeutic applications in the treatment of anxiety disorders and major depressive disorder .
Action Environment
It is known that the endocannabinoid system, which jnj-42165279 targets, is an integral regulator of the stress response . Therefore, it is possible that stress and other environmental factors could potentially influence the action and efficacy of JNJ-42165279.
Biochemical Analysis
Biochemical Properties
JNJ-42165279 acts by inhibiting FAAH, an enzyme responsible for the degradation of fatty acid amides (FAA) including anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA) . The inhibition of FAAH by JNJ-42165279 results in an increase in the concentrations of these FAAs . The compound is described as a covalently binding but slowly reversible selective inhibitor of FAAH .
Cellular Effects
JNJ-42165279 has been shown to attenuate activation in the amygdala, bilateral anterior cingulate, and bilateral insula during an emotion face-processing task . This is consistent with effects previously observed with anxiolytic agents .
Molecular Mechanism
The molecular mechanism of action of JNJ-42165279 involves the inhibition of FAAH, which leads to an increase in the concentrations of FAAs . This potentiation of endocannabinoid activity is hypothesized to have therapeutic potential for mood and anxiety disorders and pain .
Temporal Effects in Laboratory Settings
In a phase I multiple ascending dose study, JNJ-42165279 administration resulted in an increase in plasma and cerebrospinal fluid (CSF) FAA . Significant blocking of brain FAAH binding was observed after pretreatment with JNJ-42165279 . Saturation of brain FAAH occupancy occurred with doses of 10 mg of JNJ-42165279 .
Metabolic Pathways
The metabolic pathways of JNJ-42165279 involve the inhibition of FAAH, leading to an increase in the concentrations of FAAs . Detailed information on the specific metabolic pathways that JNJ-42165279 is involved in is not currently available.
Transport and Distribution
It is known that the compound is able to cross the blood-brain barrier, as evidenced by its effects on brain FAAH occupancy .
Preparation Methods
The synthesis of JNJ-42165279 involves multiple steps. The key synthetic route includes the formation of N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
JNJ-42165279 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites in the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JNJ-42165279 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of FAAH and its effects on endocannabinoid signaling.
Biology: The compound is used to investigate the role of FAAH in various biological processes, including stress response and anxiety regulation.
Medicine: JNJ-42165279 is being developed as a potential treatment for anxiety disorders and major depressive disorder.
Comparison with Similar Compounds
JNJ-42165279 is compared with other FAAH inhibitors, such as LY-2183240, URB-597, and PF-3845. These compounds also inhibit FAAH but differ in their potency, selectivity, and reversibility. JNJ-42165279 is unique due to its covalently binding but slowly reversible inhibition of FAAH, which provides a prolonged effect compared to other inhibitors .
Similar Compounds
- LY-2183240
- URB-597
- PF-3845
- BIA 10-2474
These compounds share the common feature of FAAH inhibition but vary in their chemical structures and pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYNGCRVZLMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045937 | |
Record name | JNJ-42165279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346528-50-4 | |
Record name | N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JNJ-42165279 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-42165279 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-42165279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JNJ-42165279 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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